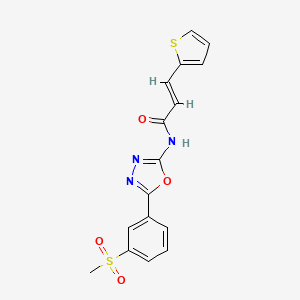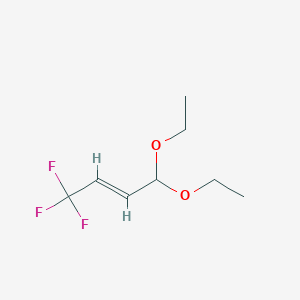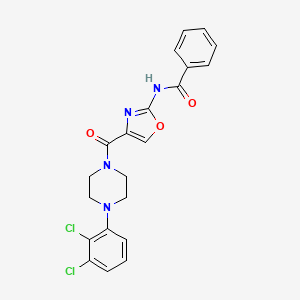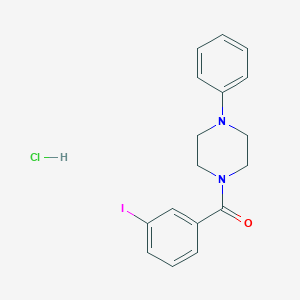![molecular formula C14H13N3O4S B2489969 N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-69-2](/img/structure/B2489969.png)
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide involves several steps, including the formation of (diaminopyrimidin-2-yl)sulfanylacetamide derivatives. These compounds are synthesized through reactions that include cyclocondensation between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The process results in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which exhibit a range of hydrogen-bonded configurations in their crystal structures (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases a folded conformation about the methylene C atom of the thioacetamide bridge, with pyrimidine rings inclined at various angles to the benzene ring. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016). The crystal structures reveal detailed geometrical configurations, including dihedral angles and intramolecular hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules.
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide derivatives can include intramolecular cyclization, resulting in pyridin-2(1H)-ones with divalent sulfur atoms bonded to heterocyclic rings. These reactions are facilitated by the presence of bases and lead to various functionalized pyrimidines (Savchenko et al., 2020).
Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research in crystallography has shown interest in compounds with similar structural motifs to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide. Studies on crystal structures of related compounds demonstrate the importance of such molecules in understanding the folded conformation about the methylene C atom of the thioacetamide bridge. These insights are crucial for designing drugs with desired properties and predicting their behavior in biological systems (Subasri et al., 2016).
Antifolate and Antitumor Activity
Several research efforts have focused on synthesizing compounds that act as potent inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair in cancer cells. N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide-related compounds have been designed as dual inhibitors, showing promising results in inhibiting human TS and DHFR, indicating their potential as antitumor agents (Gangjee et al., 2008).
Synthesis of Novel Compounds
The structural framework of N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide serves as a basis for synthesizing a range of novel compounds. These derivatives exhibit varied biological activities, including antitumor properties, showcasing the versatility of this scaffold in medicinal chemistry. Research has led to the development of compounds that surpass the efficacy of existing drugs, providing a new direction for cancer therapy (Alqasoumi et al., 2009).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8-4-13(17-14(19)15-8)22-6-12(18)16-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQGMACPOGLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)







![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)



![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)